4-Bromo-1-fluoro-2-naphthaldehyde
Overview
Description
4-Bromo-1-fluoro-2-naphthaldehyde is an organic compound with the molecular formula C11H6BrFO It is a derivative of naphthalene, characterized by the presence of bromine and fluorine atoms at the 4th and 1st positions, respectively, and an aldehyde group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-fluoro-2-naphthaldehyde typically involves the bromination and fluorination of naphthalene derivatives. One common method includes the selective bromination of 1-fluoro-2-naphthaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure regioselectivity and yield optimization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps such as recrystallization or chromatography to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-fluoro-2-naphthaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate (oxidation) or sodium borohydride (reduction).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide (DMSO) are commonly used reagents.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol or methanol.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 4-substituted naphthaldehydes.
Oxidation Products: 4-Bromo-1-fluoro-2-naphthoic acid.
Reduction Products: 4-Bromo-1-fluoro-2-naphthalenemethanol.
Scientific Research Applications
4-Bromo-1-fluoro-2-naphthaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-1-fluoro-2-naphthaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific molecular targets .
Comparison with Similar Compounds
4-Bromo-2-fluoroanisole: Similar in structure but with a methoxy group instead of an aldehyde group.
4-Bromo-1-fluoro-2-nitrobenzene: Contains a nitro group instead of an aldehyde group.
1-Bromo-4-fluorobenzene: Lacks the naphthalene ring structure, making it less complex.
Uniqueness: 4-Bromo-1-fluoro-2-naphthaldehyde is unique due to the combination of bromine, fluorine, and aldehyde functional groups on a naphthalene backbone. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
4-bromo-1-fluoronaphthalene-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrFO/c12-10-5-7(6-14)11(13)9-4-2-1-3-8(9)10/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKPPYVTUXQTSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2F)C=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40702359 | |
Record name | 4-Bromo-1-fluoronaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40702359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842136-64-5 | |
Record name | 4-Bromo-1-fluoronaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40702359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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